4-Piperazin-1-ylbutan-2-amine
Description
4-Piperazin-1-ylbutan-2-amine is a secondary amine featuring a piperazine ring linked to a four-carbon chain, with the amine group at the second position. This structure confers unique physicochemical properties, such as moderate lipophilicity and basicity, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
128364-84-1 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
4-piperazin-1-ylbutan-2-amine |
InChI |
InChI=1S/C8H19N3/c1-8(9)2-5-11-6-3-10-4-7-11/h8,10H,2-7,9H2,1H3 |
InChI Key |
CSCMDYAIXKDETC-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCNCC1)N |
Canonical SMILES |
CC(CCN1CCNCC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share structural similarities with 4-Piperazin-1-ylbutan-2-amine but differ in substituents, chain length, or amine positioning:
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- 4-Piperazin-1-ylbutan-2-amine: Limited direct receptor data, but analogous compounds (e.g., S 18126) show that piperazine positioning influences dopamine receptor binding. For example, S 18126 (with a benzoindane core) exhibits >100-fold selectivity for D4 over D2/D3 receptors (Ki = 2.4 nM vs. 738–2840 nM) .
- 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine : The 2-methoxyphenyl group enhances D4 affinity and selectivity, similar to S 18126, but the butan-1-amine chain may reduce blood-brain barrier penetration compared to butan-2-amine derivatives .
Key Research Findings
Anticancer Applications: Cyclohexane-piperazine hybrids exhibit nanomolar activity against kinases due to rigidified structures, as seen in compounds like 2’-(((1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexyl)amino)-spiro derivatives (IC50 < 100 nM) .
Synthetic Flexibility : The amine position (butan-2-amine vs. butan-1-amine) significantly affects molecular conformation. For instance, butan-2-amine derivatives may adopt folded conformations, enhancing interactions with hydrophobic binding sites .
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